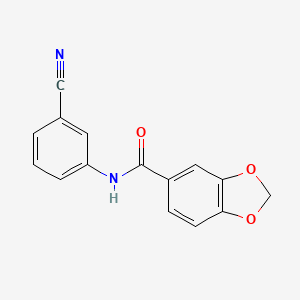
N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, acylation, and cyclization steps. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing a method that could be adapted for N-(3-Cyanophenyl)-1,3-benzodioxole-5-carboxamide (Younes et al., 2020).
Molecular Structure Analysis
Crystallography and spectroscopic techniques are pivotal in the molecular structure analysis. The study by Younes et al. (2020) utilized X-ray single crystallography and density functional theory (DFT) calculations to reveal solid-state properties and hydrogen bonding interactions of benzamide derivatives, techniques that are relevant for analyzing this compound.
Chemical Reactions and Properties
Chemical reactions and properties of related compounds involve interactions with anions and the ability to undergo colorimetric sensing, as demonstrated by the drastic color transition in the presence of fluoride anion observed in benzamide derivatives (Younes et al., 2020). Such reactions highlight the potential functional groups and interactions this compound may exhibit.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be inferred from related studies. The solid-state properties and interaction capabilities of similar compounds, like those studied by Younes et al. (2020), provide a basis for understanding the physical characteristics that this compound might possess.
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents and stability under different conditions, can be extrapolated from analogous compounds. The ability of benzamide derivatives to act as colorimetric sensors indicates a reactive nature that could be explored for this compound (Younes et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein kinase that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
The compound interacts with its target, MAPK14, by inhibiting its activity . This interaction results in changes in the cellular processes regulated by MAPK14, potentially altering cell growth and inflammatory responses .
Biochemical Pathways
These could include the MAPK signaling pathway, which regulates a variety of cellular activities including cell proliferation, differentiation, and apoptosis .
Result of Action
Given its inhibitory action on mapk14, it could potentially alter cellular processes regulated by this kinase, such as cell growth and inflammation .
properties
IUPAC Name |
N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-8-10-2-1-3-12(6-10)17-15(18)11-4-5-13-14(7-11)20-9-19-13/h1-7H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUONLCIPPKEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)
![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)


![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
